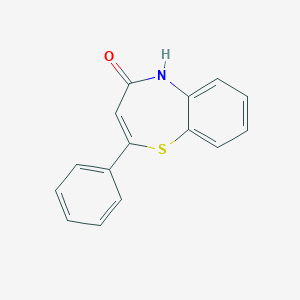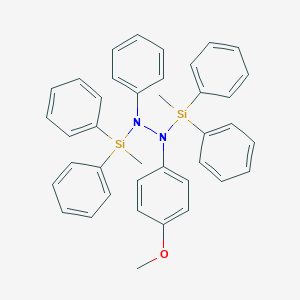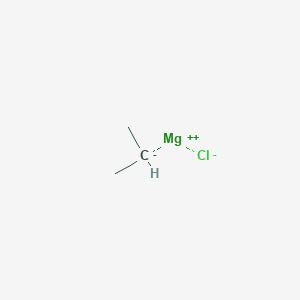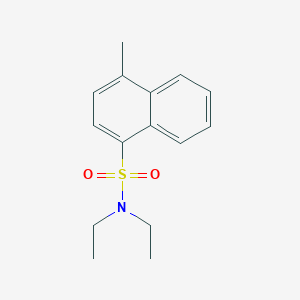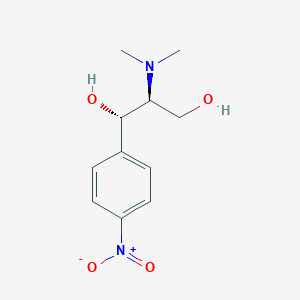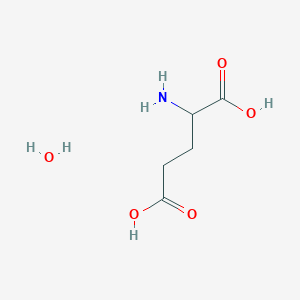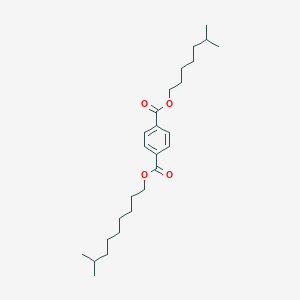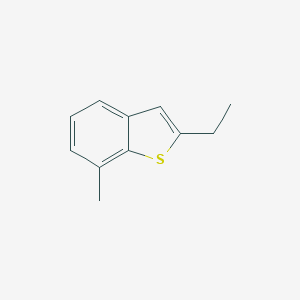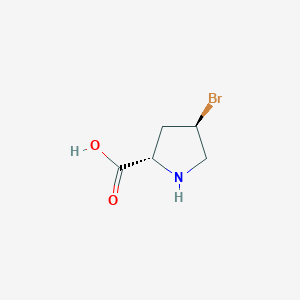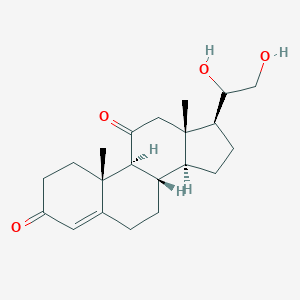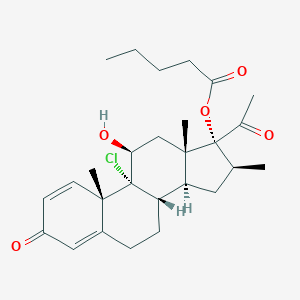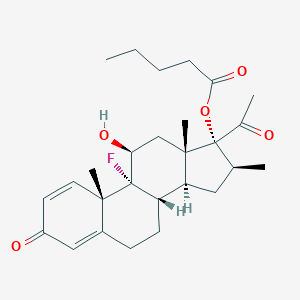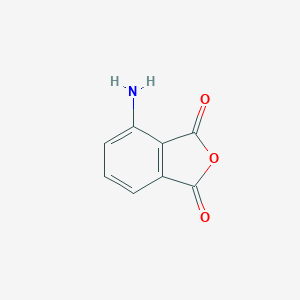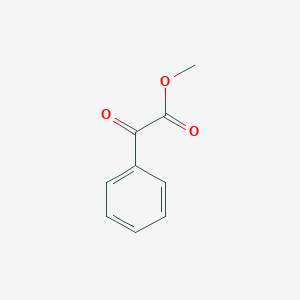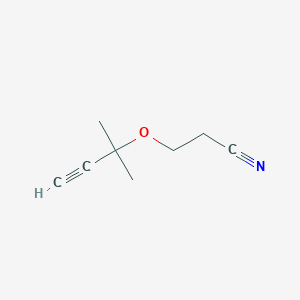
3-Methyl-3-(2-cyanoethoxy)-1-butyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(2-cyanoethoxy)-1-butyne, also known as MCEB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MCEB is a member of the alkyne family and is characterized by its triple bond between the carbon atoms in its structure. In
作用機序
The mechanism of action of 3-Methyl-3-(2-cyanoethoxy)-1-butyne as an anticancer agent involves its ability to inhibit the activity of the enzyme telomerase, which is overexpressed in cancer cells and plays a crucial role in their proliferation and survival. 3-Methyl-3-(2-cyanoethoxy)-1-butyne binds to the active site of telomerase and prevents it from adding telomeric DNA repeats to the ends of chromosomes, leading to the shortening of telomeres and eventual cell death.
生化学的および生理学的効果
3-Methyl-3-(2-cyanoethoxy)-1-butyne has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. Studies have shown that 3-Methyl-3-(2-cyanoethoxy)-1-butyne can selectively induce apoptosis in cancer cells while sparing normal cells, indicating its potential as a targeted anticancer agent. 3-Methyl-3-(2-cyanoethoxy)-1-butyne has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the main advantages of 3-Methyl-3-(2-cyanoethoxy)-1-butyne is its ease of synthesis and purification, making it readily available for use in lab experiments. 3-Methyl-3-(2-cyanoethoxy)-1-butyne is also stable under a wide range of conditions, allowing for its use in various experimental setups. However, one of the limitations of 3-Methyl-3-(2-cyanoethoxy)-1-butyne is its low solubility in water, which can make it challenging to work with in aqueous environments.
将来の方向性
The potential applications of 3-Methyl-3-(2-cyanoethoxy)-1-butyne are vast, and there is still much to be explored in terms of its properties and potential uses. Some of the future directions for research on 3-Methyl-3-(2-cyanoethoxy)-1-butyne include:
1. Development of more efficient and selective telomerase inhibitors based on the structure of 3-Methyl-3-(2-cyanoethoxy)-1-butyne.
2. Investigation of the potential of 3-Methyl-3-(2-cyanoethoxy)-1-butyne as a drug delivery system for targeted cancer therapy.
3. Exploration of the use of 3-Methyl-3-(2-cyanoethoxy)-1-butyne in the synthesis of novel materials with unique properties.
4. Investigation of the anti-inflammatory properties of 3-Methyl-3-(2-cyanoethoxy)-1-butyne and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-Methyl-3-(2-cyanoethoxy)-1-butyne is a versatile compound that has shown great potential in various scientific fields. Its ease of synthesis and purification, low toxicity, and unique properties make it a promising candidate for further research and development. With continued research, 3-Methyl-3-(2-cyanoethoxy)-1-butyne could potentially lead to the development of novel materials, targeted cancer therapies, and treatments for inflammatory diseases.
合成法
The synthesis of 3-Methyl-3-(2-cyanoethoxy)-1-butyne involves the reaction of 3-methyl-1-butyne with 2-cyanoethanol in the presence of a catalyst such as copper(I) bromide or copper(I) iodide. The reaction takes place at room temperature and under atmospheric pressure, yielding 3-Methyl-3-(2-cyanoethoxy)-1-butyne as the main product. The purity of 3-Methyl-3-(2-cyanoethoxy)-1-butyne can be further improved through various purification techniques such as column chromatography or recrystallization.
科学的研究の応用
3-Methyl-3-(2-cyanoethoxy)-1-butyne has been extensively studied for its potential applications in various scientific fields such as organic synthesis, materials science, and medicinal chemistry. 3-Methyl-3-(2-cyanoethoxy)-1-butyne is a versatile compound that can be used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. In materials science, 3-Methyl-3-(2-cyanoethoxy)-1-butyne has been used as a precursor for the synthesis of novel materials such as metal-organic frameworks and porous organic polymers. In medicinal chemistry, 3-Methyl-3-(2-cyanoethoxy)-1-butyne has shown promising results as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
15496-08-9 |
|---|---|
製品名 |
3-Methyl-3-(2-cyanoethoxy)-1-butyne |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
3-(2-methylbut-3-yn-2-yloxy)propanenitrile |
InChI |
InChI=1S/C8H11NO/c1-4-8(2,3)10-7-5-6-9/h1H,5,7H2,2-3H3 |
InChIキー |
BRMRUCOZUIVFCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OCCC#N |
正規SMILES |
CC(C)(C#C)OCCC#N |
その他のCAS番号 |
15496-08-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



